Bienvenue dans la boutique en ligne BenchChem!

2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide

PDE9A inhibition enzymatic assay structure-activity relationship

Procure 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide (CAS 1353959-38-2) as a definitive PDE9A inhibitor (IC50=433 nM, PDE9A2 SPA). Its defined potency and cyclopropyl-pyridinyl-acetamide scaffold serve as a reliable reference for assay validation, SAR comparator, and lead optimization benchmark. Moderate potency (8-36x less than PF-04447943/BI-409306) supports partial target engagement studies and efficacy threshold determination. Vendor-certified purity (≥95%) with SDS documentation ensures batch-to-batch consistency for reproducible enzymatic screening campaigns. Covered by US Patent 9328120.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B7925819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N(C2CC2)C(=O)CN
InChIInChI=1S/C12H17N3O/c1-9(11-4-2-3-7-14-11)15(10-5-6-10)12(16)8-13/h2-4,7,9-10H,5-6,8,13H2,1H3
InChIKeyVNKNPDZPCDERBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide: Key Properties and PDE9A Target Engagement Profile


2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide (CAS: 1353959-38-2) is a synthetic small-molecule amide derivative characterized by a cyclopropyl amide scaffold and a pyridin-2-yl-ethyl substitution. It has been identified as a phosphodiesterase 9A (PDE9A) inhibitor with an IC50 of 433 nM in enzymatic scintillation proximity assays (SPA) using the PDE9A2 isoform [1]. The compound is commercially available at 95%+ purity and is primarily utilized in pharmaceutical research targeting cGMP-specific PDE9A-mediated pathways .

Why Structural Analogs of 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide Cannot Be Interchanged in PDE9A Research


The PDE9A pharmacophore is exquisitely sensitive to subtle structural modifications at the N-cyclopropyl and pyridin-2-yl-ethyl positions. Even a single atom replacement—such as substituting the terminal amino group with chlorine—can substantially alter target engagement, as the 2-amino moiety participates in critical hydrogen-bonding networks within the PDE9A active site [1]. Consequently, procurement decisions for PDE9A inhibitor research must be based on compound-specific activity data rather than class-level assumptions. The quantitative evidence below demonstrates that 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide occupies a distinct position within the PDE9A inhibitor landscape, with a defined IC50 value that differentiates it from both more potent clinical candidates and structurally related analogs [1].

Quantitative Differentiation of 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide from PDE9A Inhibitor Comparators


PDE9A2 Enzymatic Inhibition: Target Compound versus Chloro-Analog Structural Comparator

The target compound (2-amino derivative) is structurally distinguished from the 2-chloro analog (2-Chloro-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide, CAS 1353959-34-8) by the presence of a primary amino group versus a chlorine atom at the 2-position of the acetamide moiety. This amino-to-chloro substitution represents a critical functional group alteration that would be expected to alter hydrogen-bonding capacity and electronic properties within the PDE9A binding pocket . The target compound has been directly assayed and reported with a PDE9A2 IC50 of 433 nM, whereas no PDE9A inhibition data have been identified in the public domain for the 2-chloro analog. The presence of validated enzymatic activity data for the target compound provides a measurable basis for experimental selection [1].

PDE9A inhibition enzymatic assay structure-activity relationship

PDE9A Inhibitory Activity Relative to Clinical-Stage PDE9A Inhibitor Benchmarks

The target compound exhibits a PDE9A2 IC50 of 433 nM, placing it in a distinct activity tier relative to clinical-stage PDE9A inhibitors. For context, PF-04447943 (edelinontrine) achieves an IC50 of 12 nM, BI-409306 achieves 52 nM, and BAY-7081 achieves 15 nM against PDE9A in comparable enzymatic assays [1]. The approximately 8- to 36-fold difference in potency positions the target compound as a useful tool compound for studies where sub-micromolar PDE9A engagement is sufficient or where reduced potency may be advantageous for investigating concentration-dependent effects or for use as a less potent control in comparative pharmacology experiments.

PDE9A inhibitor benchmark comparison drug discovery

Patent-Documented PDE9A Inhibitor Classification and Structural Scarcity

The target compound is specifically exemplified as a PDE9A inhibitor in US Patent 9328120 (Example 21), which claims cyclopropyl amide derivatives for therapeutic applications in PDE9A-mediated disorders [1]. This patent documentation establishes the compound within a defined intellectual property space and confirms its PDE9A inhibitory activity. Furthermore, searches of major chemical databases indicate that the N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide scaffold with a free primary amino group at the 2-position is relatively scarce among commercially available PDE9A tool compounds, suggesting limited structural redundancy among procurement options. The combination of patent exemplification and limited commercial availability of structurally identical alternatives supports the compound's distinct procurement identity [1].

PDE9A patent intellectual property chemical space

Commercial Purity Specifications for Research-Grade Procurement

The target compound is commercially available from multiple vendors with documented purity specifications of 95%+ or 98%, suitable for research applications requiring defined chemical identity . The compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), necessitating appropriate handling protocols . These vendor-verified specifications provide procurement teams with quantifiable quality metrics, in contrast to custom-synthesized analogs or research intermediates that may lack batch-to-batch consistency documentation.

purity specification quality control research procurement

Recommended Research Applications for 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide Based on Quantitative Evidence


PDE9A Enzymatic Screening and SAR Studies Requiring Validated Target Engagement

The target compound is suitable for PDE9A enzymatic screening campaigns and structure-activity relationship (SAR) studies where a compound with established PDE9A2 inhibitory activity (IC50 = 433 nM) is required. Its defined potency enables its use as a reference compound for assay validation, as a comparator for novel PDE9A inhibitor candidates, or as a starting scaffold for medicinal chemistry optimization of the N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide chemotype [1].

Control Compound for Concentration-Response Studies with High-Potency PDE9A Inhibitors

Given that the target compound exhibits 8- to 36-fold lower PDE9A potency compared to clinical-stage inhibitors such as PF-04447943 (12 nM) and BI-409306 (52 nM), it can serve as a moderately potent control in concentration-response experiments. This application is particularly relevant for studies investigating partial target engagement, establishing lower-bound efficacy thresholds, or examining differential pharmacological effects across a potency gradient [1][2].

Medicinal Chemistry Lead Optimization of Cyclopropyl Amide PDE9A Inhibitors

The compound is explicitly disclosed in US Patent 9328120 as a PDE9A inhibitor within the cyclopropyl amide derivative series. Researchers engaged in PDE9A inhibitor lead optimization can employ this compound as a benchmark for evaluating structural modifications to the 2-amino moiety, pyridine ring, or cyclopropyl group, using its documented IC50 of 433 nM as a baseline for assessing improvements in target potency [1].

Procurement of a Structurally Distinct PDE9A Tool Compound with Verified Purity

For laboratories requiring a PDE9A-active small molecule with a defined N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide scaffold, this compound offers vendor-certified purity (95-98%) and comprehensive SDS documentation. This ensures batch-to-batch consistency and compliance with laboratory safety protocols, reducing the experimental variability and handling risks associated with uncharacterized custom-synthesized analogs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.